3-Oxo-3-(pyridin-4-YL)propanenitrile
Description
3-Oxo-3-(pyridin-4-yl)propanenitrile (CAS: 23821-37-6; molecular formula: C₈H₆N₂O) is a β-ketonitrile derivative featuring a pyridin-4-yl substituent. This compound serves as a versatile building block in organic synthesis, particularly in the preparation of heterocyclic frameworks for pharmaceutical applications. Key uses include:
- Aminopyrazole Synthesis: Reacting with methylhydrazine to form aminopyrazole intermediates for GPR142 agonists (antidiabetic agents) .
- Cyclization Reactions: Participating in iodine-catalyzed cyclizations with 1H-pyrazol-5-amine to yield pyrazolo[1,5-a]pyrimidine derivatives (anticancer candidates) .
- Coumarin Hybrids: Acting as a precursor for coumarin-based hybrids with pyridine, thiophene, and thiazole moieties, evaluated for cytotoxic activity .
Properties
IUPAC Name |
3-oxo-3-pyridin-4-ylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c9-4-1-8(11)7-2-5-10-6-3-7/h2-3,5-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBAZOANEQPCKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50577590 | |
| Record name | 3-Oxo-3-(pyridin-4-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50577590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23821-37-6 | |
| Record name | 3-Oxo-3-(pyridin-4-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50577590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Oxo-3-(pyridin-4-yl)propanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-oxo-3-(pyridin-4-yl)propanenitrile typically involves the reaction of 4-pyridinecarboxaldehyde with malononitrile in the presence of a base such as piperidine . The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using the same synthetic route as in laboratory settings. The reaction conditions can be optimized for higher yields and purity by controlling factors such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Pharmaceutical Development : 3-Oxo-3-(pyridin-4-YL)propanenitrile serves as an intermediate in the synthesis of pharmaceuticals. Its derivatives are explored for their potential therapeutic effects against various diseases, including cancer and infections .
- Enzyme Interaction Studies : The compound is utilized to study enzyme interactions due to its ability to inhibit specific enzymes, impacting biochemical pathways. This property is crucial for understanding disease mechanisms and developing new drugs.
-
Biochemical Analysis
- Cellular Effects : Research indicates that this compound influences cellular processes such as gene expression and metabolism. It has been shown to alter metabolic pathways, which can be pivotal in drug development.
- Corrosion Inhibition : A study highlighted its use as an effective corrosion inhibitor for copper in acidic environments, demonstrating an inhibition efficiency of up to 89.39% at optimal concentrations . This application is particularly relevant in the metallurgy industry.
-
Industrial Applications
- Specialty Chemicals Production : The compound is employed in the production of specialty chemicals, serving as a precursor for advanced materials in various industries .
- Material Science : Its unique chemical properties make it suitable for applications in material science, particularly in developing new materials with specific functionalities.
Case Study 1: Corrosion Inhibition
In a study examining the anticorrosive properties of this compound, researchers evaluated its effectiveness on copper surfaces exposed to nitric acid. The results indicated that the compound significantly reduced corrosion rates, attributed to its adsorption characteristics on metal surfaces. The study employed density functional theory (DFT) calculations to support experimental findings, confirming strong interactions between the compound and copper .
Case Study 2: Pharmaceutical Applications
Research focusing on the synthesis of bioactive compounds has highlighted this compound as a key building block. Its derivatives have been synthesized and tested for their efficacy against specific biological targets, showing promise in treating conditions such as inflammation and microbial infections .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Intermediate for drug synthesis | Potential therapeutic effects against diseases |
| Biochemical Analysis | Studies on enzyme interactions | Alters gene expression and metabolic pathways |
| Corrosion Inhibition | Effective inhibitor for copper corrosion | Up to 89.39% inhibition efficiency |
| Industrial Applications | Production of specialty chemicals | Used as a precursor for advanced materials |
Mechanism of Action
The mechanism of action of 3-oxo-3-(pyridin-4-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction . The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Comparison with Similar β-Ketonitrile Derivatives
The reactivity, biological activity, and synthetic utility of β-ketonitriles are heavily influenced by their substituents. Below is a detailed comparison:
Structural and Functional Variations
Table 1: Key Properties of 3-Oxo-3-(pyridin-4-yl)propanenitrile and Analogues
Reactivity and Electronic Effects
- Electron-Donating Groups : Compounds like 3-Oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile exhibit enhanced reactivity in cyclizations due to the electron-donating methoxy groups, stabilizing transition states (e.g., 89% yield in pyrimidine synthesis) .
- Electron-Withdrawing Groups : The trifluoromethyl group in 3-Oxo-3-[2-(trifluoromethyl)phenyl]propanenitrile increases electrophilicity at the carbonyl, favoring nucleophilic additions .
- Heterocyclic Substituents: Pyridine and thiophene substituents enable diverse non-covalent interactions (e.g., hydrogen bonding, π-stacking) with biological targets, enhancing binding affinity in drug candidates .
Positional Isomerism
- Pyridin-4-yl vs. Pyridin-2-yl : The 4-pyridyl isomer (this compound) shows higher similarity scores (0.86) in structural databases compared to the 2-pyridyl analogue (0.70), indicating distinct electronic environments and steric profiles .
Biological Activity
3-Oxo-3-(pyridin-4-YL)propanenitrile, a compound with the chemical formula C8H6N2O, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The structure of this compound features a pyridine ring substituted with a ketone and a nitrile group. This configuration contributes to its reactivity and interaction with various biological targets.
This compound exhibits significant interactions with enzymes and proteins, influencing several biochemical pathways:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, affecting metabolic processes. For instance, it interacts with enzymes involved in neurotransmitter release and pain pathways, potentially modulating nociceptive responses .
- Cellular Effects : It impacts cell signaling pathways and gene expression. Studies indicate that this compound can alter gene expression related to metabolic functions, thereby influencing cellular metabolism and growth.
The mechanism of action for this compound primarily involves its binding to specific receptors or enzymes:
- Receptor Interaction : The compound may act on purinergic receptors, particularly P2X receptors, which are implicated in pain signaling and sensory perception. Antagonism of these receptors could lead to analgesic effects .
- Modulation of Signaling Pathways : By inhibiting certain kinases or phosphatases, the compound can disrupt signaling cascades that promote inflammation or pain.
Research Findings
Several studies have explored the biological activity of this compound:
Case Studies
- Pain Modulation : In animal models, administration of this compound resulted in significant reductions in pain response, suggesting its potential as an analgesic agent. The compound demonstrated a dose-dependent effect on pain relief, particularly in models of inflammatory pain .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. Its efficacy was assessed using standard agar diffusion methods, showing inhibition zones comparable to established antibiotics .
Data Table: Biological Activities of this compound
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
